molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0

2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline

Cat. No.: B182682
CAS No.: 19904-36-0
M. Wt: 292.3 g/mol
InChI Key: FNOLUOKAPMSWQC-VQHVLOKHSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and o-phenylenediamine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the quinoxaline core.

    Ethenylation: The resulting quinoxaline derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Various functionalized quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline exerts its effects involves interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
  • 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzoxazole
  • 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzothiazole

Uniqueness: 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.

Properties

CAS No.

19904-36-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline

InChI

InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3/b9-7+

InChI Key

FNOLUOKAPMSWQC-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC

SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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